Product packaging for Difemerine(Cat. No.:CAS No. 80387-96-8)

Difemerine

Cat. No.: B10815570
CAS No.: 80387-96-8
M. Wt: 327.4 g/mol
InChI Key: GUONSMXZEYTWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difemerine is a synthetic antimuscarinic agent investigated for its antispasmodic properties . As a research chemical, it provides a valuable tool for studying cholinergic systems and visceral smooth muscle function. Its primary research value lies in its mechanism of action as an anticholinergic agent . This compound acts by competitively inhibiting acetylcholine at muscarinic receptors, which prevents the neurotransmitter from binding and exerting its effects, leading to the relaxation of smooth muscle tissue . This mechanism is particularly relevant for in vitro studies of gastrointestinal hypermotility and spasms . Furthermore, research suggests a secondary mechanism where this compound may inhibit calcium ion influx into smooth muscle cells, further contributing to its muscle-relaxing effects . The adverse effects documented in pharmaceutical literature, such as dry mouth and tachycardia, are consistent with the anticholinergic activity profile and are important considerations for research models . Researchers can utilize this compound to explore pathways involved in visceral spasms and evaluate anticholinergic interventions. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use, including human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO3 B10815570 Difemerine CAS No. 80387-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80387-96-8

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3

InChI Key

GUONSMXZEYTWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Origin of Product

United States

Structural Characterization and Synthetic Methodologies

Advanced Structural Elucidation Techniques in Difemerine (B1196196) Research

The confirmation and detailed analysis of the this compound structure rely on advanced analytical techniques.

Spectroscopic methods play a crucial role in verifying the structure of chemical compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's composition and connectivity. solubilityofthings.comuniversalclass.comlehigh.eduintertek.com

NMR spectroscopy is particularly valuable for determining the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. universalclass.comlehigh.eduintertek.comthermofisher.com IR spectroscopy helps identify the functional groups present in this compound by detecting characteristic molecular vibrations when exposed to infrared radiation. solubilityofthings.comuniversalclass.comlehigh.eduintertek.comthermofisher.com Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its elemental composition and structural subunits. solubilityofthings.comuniversalclass.comlehigh.eduintertek.com The combination of data from these spectroscopic techniques allows for a comprehensive structural characterization. solubilityofthings.comintertek.com

Computational chemistry methods are increasingly applied in conjunction with experimental techniques to analyze and confirm chemical structures. kallipos.grwikipedia.orgtarosdiscovery.comanu.edu.au Molecular modeling and quantum chemistry calculations can provide insights into the molecule's three-dimensional structure, electronic properties, and potential conformations. kallipos.grwikipedia.orgtarosdiscovery.comanu.edu.aulibretexts.org These computational approaches can complement spectroscopic data by predicting spectra, calculating molecular descriptors, and assessing the stability of proposed structures. kallipos.granu.edu.aulibretexts.org

Computational chemistry involves the use of theoretical and computational methods to model molecular behavior and properties. kallipos.grwikipedia.org This includes applying quantum mechanics to chemical systems (quantum chemistry) and using classical mechanics to simulate molecular dynamics (molecular mechanics). kallipos.grwikipedia.org Techniques such as geometry optimization and vibrational analysis can be employed to understand the potential energy surface and predict spectroscopic properties. kallipos.grlibretexts.org

Chemical Synthesis Pathways of this compound

The synthesis of this compound can be achieved through various chemical routes.

While specific detailed synthetic protocols for this compound are not extensively documented in readily available public sources, the general principles of organic synthesis involving the formation of ester linkages and the incorporation of tertiary amine and diphenylmethanol (B121723) moieties would be relevant. Established synthetic methodologies in organic chemistry provide the foundation for such syntheses. rsc.org The synthesis of complex molecules often involves a series of steps, including bond formation and breaking, utilizing various reagents and reaction conditions. rsc.org For compounds with ester groups, common synthetic approaches include the reaction of a carboxylic acid or a reactive derivative (such as an acid chloride) with an alcohol.

Beyond traditional chemical synthesis, research explores alternative methods, including potential biosynthetic or chemoenzymatic routes. Biosynthesis involves the production of chemical compounds by living organisms through enzymatic reactions. wikidoc.orgwikipedia.org Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the specificity and efficiency of enzymes for certain steps in the synthesis. nih.govmdpi.comresearchgate.netnih.gov While specific biosynthetic pathways for this compound are not detailed in the provided information, the general exploration of such routes for complex molecules aims to develop more sustainable and potentially more efficient synthesis methods. Chemoenzymatic approaches can be particularly useful for achieving stereoselectivity or regioselectivity in synthesis. nih.govmdpi.comresearchgate.netnih.gov

Derivatization Strategies for this compound and Analogues in Research

Derivatization strategies are employed in chemical research to modify the structure of a compound like this compound, often to alter its properties for analysis, purification, or to explore structure-activity relationships. nih.govresearchgate.netmdpi.comojp.gov This involves chemically modifying specific functional groups on the molecule.

In research, derivatization can enhance the analytical performance of a compound, for instance, by improving its detectability in techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). nih.govresearchgate.netmdpi.com Derivatization reagents are chosen based on the functional groups being targeted and the desired outcome. nih.govresearchgate.netmdpi.comojp.gov For example, derivatization can introduce chromophores or fluorophores for spectroscopic detection or add charged groups to improve ionization in mass spectrometry. nih.govresearchgate.netmdpi.com

Furthermore, derivatization is a key strategy in the synthesis of analogues, which are compounds with similar structures to the parent molecule but with slight modifications. lehigh.eduthermofisher.comtarosdiscovery.comanu.edu.aunih.govmdpi.comepo.orgfrontiersin.orgnih.gov The synthesis of analogues allows researchers to investigate how changes in chemical structure affect the compound's physical, chemical, or biological properties. This is a fundamental aspect of drug discovery and development, although the scope here is limited to the chemical strategies themselves. tarosdiscovery.comanu.edu.aunih.gov

Research findings in derivatization often involve the identification of suitable derivatization reagents, optimization of reaction conditions, and characterization of the resulting derivatives using spectroscopic and chromatographic techniques. nih.govresearchgate.netmdpi.comojp.gov

Example Data Table (Illustrative - Data not directly found for this compound in search results within scope):

While specific spectroscopic data for this compound from research studies within the defined scope were not available, the table below illustrates the type of data that would be presented in a detailed scientific article focusing on structural characterization using spectroscopic methods.

TechniqueParameterObserved ValueInterpretation / Assignment
¹H NMR Chemical Shift (δ)--
Multiplicity--
Integration--
¹³C NMR Chemical Shift (δ)--
IR Spectroscopy Wavenumber (cm⁻¹)-- (e.g., O-H stretch)
Intensity--
Mass Spectrometry Molecular Ion [M]+-Molecular Weight Confirmation
Fragment Ions (m/z)-Structural Fragments

Example Data Table (Illustrative - Data not directly found for this compound synthesis in search results within scope):

Similarly, a table detailing synthetic routes for this compound would typically include reaction conditions and yields. The table below illustrates the type of data that would be presented, based on general organic synthesis reporting practices.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsProductYield (%)
Route 1--This compound-
Route 2--This compound-

Purpose and Principles of Chemical Derivatization in Analysis

Chemical derivatization in analytical chemistry is a technique involving the chemical modification of a compound to improve its suitability for analysis. numberanalytics.comspectroscopyonline.comtaylorandfrancis.commdpi.com The primary purpose is to convert analytes into derivatives with enhanced properties such as detectability, separability, or stability. numberanalytics.comtaylorandfrancis.commdpi.comnumberanalytics.com This is particularly important for compounds that are non-volatile, polar, or thermally labile in their native form, making them challenging to analyze directly by techniques like gas chromatography (GC). numberanalytics.comsigmaaldrich.comresearch-solution.com By altering the chemical structure, derivatization can increase volatility, improve thermal stability, and modify chromatographic behavior, leading to more accurate and sensitive analytical results. numberanalytics.comtaylorandfrancis.comresearch-solution.com Derivatization can also enhance the selectivity and sensitivity of analytical methods, enabling the analysis of complex samples and improving detection and quantification. numberanalytics.commdpi.comresearchgate.net It is a crucial step that can improve method sensitivity, precision, accuracy, and specificity, facilitating the isolation of target analytes from complex matrices. researchgate.net

The principles of derivatization involve reacting a specific functional group of the analyte with a derivatizing reagent to form a new compound, the derivative, with altered physical and chemical properties. mdpi.comencyclopedia.pubnih.gov The choice of reaction and reagent depends on the analyte's properties and the analytical technique being used. numberanalytics.com For instance, functional groups with active hydrogens, such as hydroxyl (-OH), amino (-NH), and carboxyl (-COOH) groups, are often targeted for derivatization to reduce intermolecular hydrogen bonding, which can affect volatility and thermal stability in GC. sigmaaldrich.comresearch-solution.com The reaction should ideally be reproducible and quantitative to ensure reliable results. researchgate.net

Specific Derivatization Reactions and Reagents Employed

Various derivatization reactions and reagents are employed depending on the functional groups present in the analyte and the analytical technique. Common derivatization methods, particularly for chromatography, include silylation, acylation, and alkylation. research-solution.comlibretexts.orgnih.gov

Silylation: This is a widely used method, especially in GC, where active hydrogens are replaced by a silyl (B83357) group, commonly trimethylsilyl (B98337) (TMS). sigmaaldrich.comlibretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used due to their high reactivity towards various functional groups including alcohols, phenols, carboxylic acids, amines, and amides. numberanalytics.comsigmaaldrich.comlibretexts.org Silylation increases volatility and thermal stability. libretexts.org

Acylation: This involves the reaction of acylating agents with functional groups such as amino or hydroxyl groups. numberanalytics.comlibretexts.org Acyl chlorides, like benzoyl chloride, can convert hydroxyl groups into esters and react with primary and secondary amines and thiols. libretexts.org Fluorinated anhydrides are also used to convert alcohols, phenols, and amines to fluoroacyl derivatives, which can enhance detectability. jfda-online.com

Alkylation: This reaction is often used to protect active hydrogens or as a preliminary step for further derivatization. research-solution.com Reagents like pentafluorobenzyl bromide (PFB-Br) can add functional groups to carboxylic acids, alcohols, sulfonamides, and thiols, potentially enhancing detection by methods like electron capture detection (ECD). libretexts.orgpsu.edu

The selection of a derivatization reagent is influenced by factors such as the type of compound, the analytical technique, and the desired properties of the derivative. numberanalytics.com Catalysts may be used to facilitate reactions, and reaction conditions such as time, temperature, and reagent concentration need optimization. sigmaaldrich.com

Impact of Derivatization on Analytical Performance

Derivatization significantly impacts analytical performance by improving several key aspects.

Enhanced Detectability: By introducing chromophores, fluorophores, or easily ionizable groups, derivatization can dramatically increase the signal response in detectors like UV-Vis spectrophotometers, fluorescence detectors, or mass spectrometers. numberanalytics.comnumberanalytics.comjfda-online.comslideshare.net This allows for the analysis of compounds that would otherwise be undetectable or difficult to detect at low concentrations. numberanalytics.comslideshare.net

Improved Separation: Derivatization can alter the polarity and volatility of analytes, improving their interaction with the stationary phase in chromatographic columns and leading to better peak shape and resolution. numberanalytics.comtaylorandfrancis.comresearch-solution.commdpi.com This is particularly beneficial for separating compounds with similar structures or those that exhibit poor chromatographic behavior in their native form. research-solution.commdpi.com For instance, converting polar compounds into less polar derivatives can improve their elution in GC. research-solution.com

Increased Stability: Some compounds are unstable and may degrade during sample preparation or analysis. Derivatization can convert these labile compounds into more stable derivatives, ensuring their integrity throughout the analytical process. numberanalytics.comtaylorandfrancis.commdpi.com

Facilitating Structural Elucidation: In mass spectrometry, derivatization can be used to introduce specific fragmentation patterns or mass shifts that aid in the identification and structural elucidation of analytes. spectroscopyonline.comjfda-online.com

While derivatization offers significant advantages, it also introduces additional steps to the analytical procedure, requiring careful optimization of reaction conditions and consideration of potential by-product formation. taylorandfrancis.comresearchgate.net Excessive reagents or catalysts can negatively impact chromatographic performance and detector response, particularly in mass spectrometry where they might suppress analyte signals. nih.gov Therefore, appropriate sample pretreatment before and after derivatization is crucial. nih.gov

Structure Activity Relationship Sar Studies of Difemerine Analogues

Fundamental Principles of Structure-Activity Relationship Analysis

The core principle of SAR is that the biological activity of a compound is a function of its chemical structure. solubilityofthings.comnumberanalytics.comuclouvain.be This relationship was first proposed by Alexander Crum Brown and Thomas Richard Fraser. wikipedia.org Changes in molecular structure, even subtle ones, can lead to variations in biological efficacy and safety. solubilityofthings.comopenaccessjournals.com Key tenets of SAR include the importance of molecular composition, the role of functional groups, and the influence of molecular conformation (three-dimensional shape) on interactions with biological targets. solubilityofthings.com Different functional groups confer unique chemical properties that can alter a compound's pharmacodynamic profile. solubilityofthings.com The three-dimensional arrangement of atoms is crucial for proper binding to specific biological sites. solubilityofthings.comnumberanalytics.com

Identification of Key Structural Determinants for Biological Activity

Identifying the specific parts of a molecule responsible for its biological effect is a primary goal of SAR analysis. wikipedia.org This involves synthesizing and testing a series of structurally related compounds, often referred to as analogues or derivatives. oncodesign-services.com By comparing the biological activities of these compounds, researchers can deduce which structural moieties are essential for activity, which contribute to potency or selectivity, and which might be detrimental. oncodesign-services.com Factors influencing SAR include molecular shape and size, the presence and arrangement of functional groups, stereochemistry, and physicochemical properties such as lipophilicity, solubility, and pKa. numberanalytics.comopenaccessjournals.com Understanding how substituents interact with biological targets is key to optimizing drug properties. solubilityofthings.com

Rational Design and Synthesis of Difemerine (B1196196) Derivatives for SAR Probing

Rational design in SAR involves using the principles of structure-activity relationships to guide the synthesis of new compounds with predicted biological properties. Based on the identified key structural determinants, chemists can design and synthesize this compound derivatives with targeted modifications. This process is often iterative, where the results from biological testing of newly synthesized analogues inform the design of the next generation of compounds. The goal is to optimize the structure for improved activity, selectivity, and potentially other desirable properties. oncodesign-services.com While the provided search results discuss rational drug design and SAR in general, specific detailed research findings on the rational design and synthesis of this compound derivatives for SAR probing were not found within the scope of the search.

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools in modern SAR analysis, complementing experimental studies and accelerating the drug discovery process. solubilityofthings.comnuchemsciences.compatsnap.com These approaches utilize mathematical models and algorithms to analyze and predict the relationship between chemical structure and biological activity. solubilityofthings.comnuchemsciences.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between a quantitative measure of chemical structure (represented by molecular descriptors) and biological activity. uclouvain.bewikipedia.orgneovarsity.org QSAR models use statistical methods to correlate physicochemical properties or theoretical molecular descriptors of chemicals with their biological activity. wikipedia.orgneovarsity.orgmedcraveonline.com The fundamental assumption is that similar structures have similar biological properties, and small structural changes lead to proportionally small shifts in activity. uclouvain.be

QSAR models can be regression models, relating predictor variables (descriptors) to a continuous response variable (activity), or classification models, relating predictors to a categorical activity value. uclouvain.bewikipedia.org The process typically involves selecting a dataset, extracting structural descriptors, selecting relevant variables, building a model using various algorithms (e.g., MLR, PLS, SVM, neural networks), and validating the model. wikipedia.orgneovarsity.orgmedcraveonline.com QSAR models can be used to predict the activities of new, untested chemicals and guide the design of new compounds with improved properties. wikipedia.orgneovarsity.orgmedcraveonline.com

Mechanism of Action Moa and Molecular Target Identification

Elucidation of Difemerine's Pharmacological Class

This compound (B1196196) is categorized based on its primary inhibitory effects on neurotransmitter activity.

This compound is characterized as an antimuscarinic agent. druginfosys.comncats.iomims.comncats.iowikipedia.orgncats.io This classification indicates that the compound exerts its pharmacological effects by opposing the actions of acetylcholine (B1216132) at muscarinic receptors. patsnap.com As an anticholinergic agent, this compound inhibits the activity of acetylcholine, a key neurotransmitter involved in the modulation of the parasympathetic nervous system. patsnap.com This inhibition primarily affects smooth muscle cells in various organs, including the gastrointestinal tract. patsnap.com

Molecular Targeting Profiling and Receptor Affinity Studies

The molecular targets of this compound have been identified, primarily focusing on receptors involved in cholinergic neurotransmission. Studies have aimed to profile its interaction with these targets and assess its binding affinity.

Muscarinic receptors, the primary targets of this compound, belong to the superfamily of G-protein coupled receptors (GPCRs). kegg.jpnih.gov GPCRs are integral membrane proteins that play crucial roles in transmitting extracellular signals into intracellular responses. nih.govnih.gov this compound's action as a muscarinic receptor antagonist involves its interaction with these GPCRs, thereby preventing the binding of the endogenous agonist, acetylcholine, and subsequent receptor activation. patsnap.com The KEGG database lists muscarinic acetylcholine receptors (CHRM) as targets for this compound. kegg.jp

Muscarinic acetylcholine receptors consist of five subtypes: M1, M2, M3, M4, and M5. The KEGG database indicates that this compound targets CHRM, encompassing HSA:1128 (CHRM1), HSA:1129 (CHRM2), HSA:1131 (CHRM3), HSA:1132 (CHRM4), and HSA:1133 (CHRM5), corresponding to muscarinic receptor subtypes M1, M2, M3, M4, and M5, respectively. kegg.jp While the KEGG database lists these as targets, detailed research findings specifically quantifying this compound's binding affinity (e.g., Ki values) and functional selectivity across all five muscarinic receptor subtypes were not explicitly detailed in the provided search snippets. Generally, achieving high selectivity for individual muscarinic receptor subtypes with antagonists can be challenging due to the structural homogeneity of the orthosteric binding site across subtypes. pharmacologyeducation.orgmdpi.com

Table 1: Muscarinic Receptor Subtypes Targeted by this compound

Receptor SubtypeGene/Protein Identifier (HSA)KEGG Orthology (KO)
M11128K04129
M21129K04130
M31131K04131
M41132K04132
M51133K04133

Note: Data compiled from KEGG database information on this compound targets. kegg.jp

Beyond its primary action on muscarinic receptors, one source suggests a secondary mechanism for this compound involving the inhibition of calcium ion influx into smooth muscle cells. patsnap.com The influx of calcium ions is a critical step in smooth muscle contraction, and by blocking calcium channels, this compound may further contribute to muscle relaxation. patsnap.com While muscarinic receptor blockade is considered the primary mechanism, this suggests a potential interaction with calcium channels as a secondary target contributing to its antispasmodic effects. patsnap.com The provided search results did not definitively identify other novel or off-target molecular interactions for this compound in the context of its therapeutic use.

Signaling Pathway Modulation by this compound

As an antagonist of muscarinic receptors, this compound modulates the signaling pathways downstream of these GPCRs. Muscarinic receptor activation typically triggers various intracellular signaling cascades, including those involving changes in calcium levels and cyclic AMP (cAMP) signaling, depending on the specific receptor subtype. kegg.jpgenome.jpmdpi.com By blocking acetylcholine binding, this compound prevents the initiation of these downstream events. The KEGG database associates this compound with pathways such as the Calcium signaling pathway, cAMP signaling pathway, Neuroactive ligand-receptor interaction, and Cholinergic synapse. kegg.jp This indicates that this compound's action at muscarinic receptors impacts these interconnected signaling networks, ultimately leading to reduced smooth muscle contraction and the observed antispasmodic effect. patsnap.com

Table 2: Signaling Pathways Associated with this compound Action

Pathway NameKEGG IdentifierRelevance to this compound's MoA
Calcium signaling pathwayhsa04020Involved in smooth muscle contraction, modulated by muscarinic receptor activity and potentially direct calcium channel effects. patsnap.comkegg.jp
cAMP signaling pathwayhsa04024GPCRs, including muscarinic receptors, can modulate cAMP levels. kegg.jpgenome.jp
Neuroactive ligand-receptor interactionhsa04080General pathway encompassing the interaction of neurotransmitters like acetylcholine with their receptors. kegg.jp
Cholinergic synapsehsa04725Represents the site of acetylcholine neurotransmission, where muscarinic receptors are located. kegg.jp

Note: Data compiled from KEGG database information associated with this compound. kegg.jp

Intracellular Signaling Cascades Influenced by Receptor Binding

This compound functions as an anticholinergic agent by blocking muscarinic receptors. patsnap.com These receptors are typically bound by acetylcholine, which triggers muscle contraction and secretion activities in various organs, including the smooth muscles of the gastrointestinal tract. patsnap.com By preventing acetylcholine binding, this compound disrupts the normal signaling initiated by these receptors. patsnap.com

Muscarinic receptors are G-protein coupled receptors (GPCRs). google.com The binding of a ligand, such as acetylcholine, to a GPCR initiates a cascade of intracellular events. wikipedia.orgunits.it This process, known as signal transduction, involves the activation of the receptor's intracellular components, leading to the generation of second messengers and the activation of downstream proteins. wikipedia.orgunits.it In the case of muscarinic receptors, activation can influence various intracellular signaling pathways, including those involving calcium ions and adenylyl cyclase. google.comunits.it

This compound's blockade of muscarinic receptors inhibits these acetylcholine-mediated intracellular signaling cascades. This disruption prevents the downstream events that would normally be triggered by acetylcholine binding.

Another aspect of this compound's mechanism involves the inhibition of calcium ion influx into smooth muscle cells. patsnap.com Calcium ion influx is a critical step in smooth muscle contraction. patsnap.com By blocking calcium channels, this compound further contributes to muscle relaxation. patsnap.com The regulation of intracellular calcium concentration is a crucial component of many signaling pathways, influencing processes such as muscle contraction, neurotransmitter release, and gene expression. genome.jp The inhibition of calcium influx by this compound directly impacts signaling cascades dependent on intracellular calcium levels.

Effects on Cellular Processes and Biological Pathways

The primary effect of this compound's mechanism of action is the relaxation of smooth muscles, particularly in the gastrointestinal tract. patsnap.com This occurs due to the inhibition of acetylcholine's effects on muscarinic receptors and the reduction of calcium ion influx, both of which are essential for muscle contraction. patsnap.com This leads to a reduction in muscle contractions and alleviation of spasms. patsnap.com

By modulating muscarinic receptor activity, this compound influences biological pathways regulated by the parasympathetic nervous system. These pathways are involved in controlling various bodily functions, including digestion, heart rate, and glandular secretions. The antispasmodic effect is particularly beneficial in conditions characterized by excessive gastrointestinal motility and spasms. patsnap.com

While the primary focus of research on this compound highlights its effects on smooth muscle contraction via muscarinic receptor blockade and calcium channel inhibition, its influence on other cellular processes and biological pathways would be a direct consequence of disrupting acetylcholine signaling. Acetylcholine and muscarinic receptors are involved in a wide range of physiological processes beyond smooth muscle function, including aspects of cell signaling, though the specific detailed research findings on this compound's broader impact on various cellular processes and biological pathways beyond its primary antispasmodic action are not extensively detailed in the provided search results.

Here is a table summarizing the key molecular targets and their influenced processes:

Molecular TargetInfluenced Cellular Process/Biological Pathway
Muscarinic ReceptorsSmooth muscle contraction, Glandular secretions, Parasympathetic signaling pathways
Calcium Ion ChannelsCalcium influx into smooth muscle cells, Smooth muscle contraction

Table 1: Molecular Targets and Influenced Processes of this compound

Preclinical Research Models and Mechanistic Investigations

In Vitro Experimental Models for Difemerine (B1196196) Research

In vitro models are indispensable tools in the early stages of drug discovery, offering a controlled environment to dissect the specific molecular interactions of a compound like this compound. nih.govmdpi.com These systems, which range from isolated proteins to complex cell cultures, allow for high-throughput screening and detailed mechanistic studies in a cost-effective and ethically sound manner before progressing to animal testing. nih.gov The use of two-dimensional (2D) and three-dimensional (3D) cell models is a cornerstone of preclinical drug development for exploring potential risks and mechanisms of action. nih.gov

To characterize how this compound interacts with its intended cellular targets, a variety of cell-based assays are employed. These assays are crucial for quantifying the binding affinity of a ligand to its receptor and the subsequent functional response it elicits. revvity.com

Receptor-ligand binding assays are fundamental in drug development for identifying inhibitors or blocking antibodies that can influence downstream cellular signaling. revvity.com Competitive inhibition assays, often using radiolabeled ligands, are a standard method to screen for new chemical entities and determine their binding parameters. merckmillipore.com These assays help characterize the interaction between a known drug or ligand and its receptor to screen for more effective compounds. merckmillipore.com

Functional assays measure the physiological consequence of this binding. For G protein-coupled receptors (GPCRs), a common class of drug targets, activity is frequently assessed by measuring the production of intracellular second messengers like cyclic AMP (cAMP). revvity.com The data generated from these assays, such as binding affinity (Ki) and functional potency (EC50), are critical for the initial characterization of a compound.

Table 1: Representative Data from Cell-Based Assays for a Hypothetical Compound

Assay Type Target Receptor Parameter Measured Result
Radioligand Binding Receptor X Binding Affinity (Ki) 15 nM
Functional (cAMP) Receptor X Functional Potency (EC50) 50 nM
Radioligand Binding Receptor Y Binding Affinity (Ki) >10,000 nM
Functional (Calcium Flux) Receptor Z Functional Potency (EC50) 800 nM

Biochemical studies provide a granular view of the direct interaction between a compound and its molecular target, such as an enzyme. These assays are vital for understanding the kinetics of this interaction, which directly impacts the drug's efficacy and duration of action. eurekalert.org Key parameters in these studies are the association rate constant (Kon) and the dissociation rate constant (Koff), which together determine the binding affinity. eurekalert.org

Techniques like surface plasmon resonance (SPR) can be used to study these binding kinetics in real time without the need for fluorescent labels. eurekalert.org Such methods allow for the precise measurement of how a small molecule binds to and dissociates from a protein, which is crucial for optimizing drug design. eurekalert.org Enzyme inhibition assays are also a cornerstone of these studies, determining how effectively a compound like this compound can block the activity of a target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency.

Table 2: Sample Biochemical Assay Data for a Hypothetical Compound

Assay Type Target Enzyme Parameter Measured Result
Enzyme Inhibition Assay Enzyme A IC50 25 nM
Surface Plasmon Resonance Enzyme A Association Rate (Kon) 2 x 10^5 M⁻¹s⁻¹
Surface Plasmon Resonance Enzyme A Dissociation Rate (Koff) 5 x 10⁻³ s⁻¹
Enzyme Inhibition Assay Enzyme B IC50 >50 µM

In Vivo Preclinical Models for Pharmacological Evaluation

Following promising in vitro results, research progresses to in vivo models to evaluate a compound's pharmacological effects within a complex, living biological system. nih.gov Animal models are essential for preclinical drug development as they can imitate human disease progression, diagnosis, and treatment responses. nih.govmedicilon.com These studies are critical for assessing the integrated effects of a drug's absorption, distribution, metabolism, and excretion (ADME) on its efficacy. medicilon.comnih.gov

The choice of an animal model is a critical decision in preclinical research, guided by the specific disease being studied and the biological question at hand. nih.govmdpi.com Rodents, particularly mice and rats, are the most predominantly used models in drug discovery due to their high genetic similarity to humans, rapid breeding cycles, cost-effectiveness, and the availability of genetically engineered strains that can model specific human diseases. nih.govtaconic.com

For neurological disorders like Alzheimer's disease, genetically altered mouse models that recapitulate aspects of the disease, such as the formation of amyloid plaques, are invaluable. nih.gov For inflammatory conditions, models where inflammation is induced by agents like carrageenan or acetic acid are commonly used to test the efficacy of anti-inflammatory compounds. ijpras.com The rationale for model selection is based on its ability to mimic the pathophysiology of the human condition, allowing for a relevant assessment of the therapeutic potential of a compound like this compound. taconic.com

Table 3: Common Animal Models and Rationale for Use

Disease Area Animal Model Rationale for Use
Neurological (Alzheimer's) Transgenic Mouse (e.g., APP/PS1) Expresses human genes associated with familial Alzheimer's, developing key pathologies like amyloid plaques and cognitive deficits. nih.gov
Neurological (Parkinson's) Rat (6-OHDA lesion model) Neurotoxin-induced degeneration of dopaminergic neurons mimics the primary pathology of Parkinson's disease.
Inflammatory (Arthritis) Rat (Collagen-Induced Arthritis) Induces an autoimmune inflammatory response in the joints, sharing many pathological features with human rheumatoid arthritis.
Inflammatory (General) Mouse (Carrageenan-induced paw edema) A standard and reproducible model for evaluating the acute anti-inflammatory activity of new compounds. ijpras.com

Once an appropriate animal model is selected, the primary goal is to assess whether the compound demonstrates efficacy in treating the modeled disease. This involves measuring specific outcomes that reflect the compound's mechanism of action.

In models of neurological disorders, efficacy can be assessed through behavioral tests that measure cognitive function or motor coordination, as well as through post-mortem tissue analysis to quantify pathological hallmarks. researcher.life For instance, in an Alzheimer's model, a successful compound might improve performance in a maze test and reduce the levels of amyloid-beta plaques in the brain. nih.gov

In inflammatory disease models, efficacy is often measured by observing reductions in physical signs of inflammation, such as swelling (edema) or redness (erythema). ijpras.com Biochemical analysis of tissues or blood can also quantify levels of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2), to confirm the compound's anti-inflammatory effect at a molecular level. nih.govnih.gov

Table 4: Illustrative Efficacy Findings in Preclinical Disease Models

Disease Model Key Efficacy Endpoint Hypothetical Finding for Compound
Alzheimer's Disease Mouse Model Cognitive Deficit (Morris Water Maze) 40% improvement in spatial memory
Alzheimer's Disease Mouse Model Brain Amyloid Plaque Load 50% reduction in plaque density
Carrageenan-Induced Paw Edema Paw Volume (Swelling) 60% reduction in edema at 4 hours
Collagen-Induced Arthritis Clinical Arthritis Score 35% reduction in disease severity score

Pharmacodynamic (PD) biomarkers are measurable indicators that show a biological response has occurred in response to a medical product. verisimlife.comcrownbio.com In preclinical settings, the discovery and validation of these biomarkers are crucial for understanding a drug's mechanism of action and for providing evidence that the drug is engaging its target and having the desired biological effect. nih.gov

The process involves identifying molecules—often proteins or genes—that change in a predictable way following drug administration. nih.govnih.gov For example, if this compound is designed to inhibit a specific kinase involved in an inflammatory pathway, a PD biomarker could be the level of phosphorylation of a downstream protein. Measuring this biomarker in preclinical models helps to establish a clear link between target engagement and the physiological response.

Validation is a critical step to ensure that the biomarker is reliable, reproducible, and accurately reflects the drug's effect. crownbio.comnih.gov This process establishes the performance characteristics of the biomarker assay, including its sensitivity and specificity. nih.gov Validated preclinical biomarkers can often be translated to clinical studies to monitor patient response and guide treatment decisions.

Table 5: Potential Pharmacodynamic Biomarkers for Preclinical Evaluation

Therapeutic Area Potential Biomarker Rationale
Neurological Disorders Phosphorylated Tau Protein (in CSF) A key pathological marker in several neurodegenerative diseases; reduction could indicate therapeutic effect.
Neurological Disorders Brain-Derived Neurotrophic Factor (BDNF) Upregulation can indicate neuroprotective or neuro-restorative effects. nih.gov
Inflammatory Conditions C-Reactive Protein (CRP) (in serum) A well-established systemic marker of inflammation; levels decrease in response to effective anti-inflammatory therapy.
Inflammatory Conditions Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Direct mediators of the inflammatory response; their suppression indicates target engagement for many anti-inflammatory drugs. nih.gov

Advanced Analytical Methodologies for Difemerine Quantification and Characterization

Chromatographic Techniques for Difemerine (B1196196) Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its presence. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a separation technique suitable for volatile and semi-volatile organic molecules. thermofisher.com In GC, a sample is vaporized and carried by an inert gas through a column containing a stationary phase. thermofisher.com Compounds in the mixture separate based on their boiling points and interactions with the stationary phase, eluting from the column at different retention times. thermofisher.com

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for both separation and identification. thermofisher.comacs.org As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.comvermont.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions and fragments, generating a mass spectrum that serves as a unique "molecular fingerprint" for each compound. vermont.govwikipedia.org GC-MS is considered a "state of the art" technology for drug identification and can detect low concentrations, often in the ng/mL range. vermont.govmdpi.com It offers high sensitivity and specificity, enabling the analysis of complex mixtures and the identification of unknown components. thermofisher.commdpi.com

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is widely used for the analysis of pharmaceutical substances and their related compounds. researchgate.netjddtonline.info LC separates components of a mixture based on their interactions with a stationary phase and a liquid mobile phase. researchgate.netwikipedia.org

Coupling LC with Mass Spectrometry (LC-MS) provides a highly sensitive and selective analytical method. researchgate.netwikipedia.org LC-MS combines the separation power of LC with the mass analysis capabilities of MS. wikipedia.orgdal.ca This hyphenated technique is particularly useful for analyzing complex samples of various origins, including biological and environmental. wikipedia.org LC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and sensitivity by allowing for the selection and fragmentation of specific ions. thermofisher.comwikipedia.org This is beneficial for quantifying analytes and reducing interference from background ions. thermofisher.com LC-MS is frequently employed in bioanalysis, including pharmacokinetic studies, due to its speed, sensitivity, and specificity compared to techniques like UV detection. wikipedia.org It is capable of identifying and quantifying pharmaceutical medication components and related compounds. researchgate.netjddtonline.info

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods provide valuable information about the structure, identity, and quantity of this compound, often complementing chromatographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural details of molecules. google.comgoogleapis.com It provides information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. google.com NMR spectra yield characteristic signals that correspond to different chemical environments within the molecule, allowing for the determination of its connectivity and three-dimensional structure. Predicted 13C NMR spectra can be generated for compounds like this compound. drugbank.com Analyses by NMR spectroscopy can show expected signals of compounds. googleapis.com Quantitative NMR (qNMR) is a highly accurate and precise method for quantification. drugcheckingbc.ca

Mass Spectrometry Techniques Beyond Chromatography Coupling

Mass Spectrometry (MS) techniques can be used independently or coupled with other separation methods. wikipedia.org MS measures the mass-to-charge ratio of ions to determine the elemental or isotopic signature of a sample, the masses of particles and molecules, and to elucidate chemical identity or structure. wikipedia.org Various ionization techniques exist depending on the sample phase and properties. wikipedia.orgdal.ca Techniques like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photo Ionization (APPI) are used for different types of compounds and sample introduction methods. dal.ca Accurate mass measurements obtained by MS are important for determining empirical molecular formulae, especially for small molecules. dal.ca Mass spectrometric imaging (MSI) is another technique that provides spatial maps of compounds within a sample. nih.gov

Application in Complex Biological and Chemical Matrices

Analyzing chemical compounds like this compound in complex biological and chemical matrices presents significant challenges. Biological matrices, such as blood, plasma, serum, urine, and tissues, contain numerous endogenous components (e.g., proteins, lipids, salts) that can interfere with the accurate detection and quantification of the analyte of interest. resolvemass.cawikipedia.orgajgreenchem.comchromatographyonline.com Similarly, complex chemical matrices, such as those encountered during synthesis, can contain starting materials, intermediates, by-products, and residual solvents. mt.commedwinpublishers.com These matrix effects can lead to signal suppression or enhancement in analytical techniques, affecting the precision and accuracy of the results. wikipedia.orgchromatographyonline.combataviabiosciences.com

Overcoming matrix effects often requires sophisticated sample preparation techniques to isolate or enrich the analyte and remove interfering substances. ajgreenchem.comchromatographyonline.com Common sample preparation methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), protein precipitation, and microextraction techniques. resolvemass.caajgreenchem.comchromatographyonline.comnih.gov The choice of sample preparation method depends on the specific matrix and the physicochemical properties of the analyte. ajgreenchem.com

Development of Highly Sensitive and Selective Methods

The development of highly sensitive and selective analytical methods is crucial for the accurate quantification and characterization of this compound, especially when present at low concentrations in complex matrices. Sensitivity refers to the ability to detect and quantify the analyte at low levels, while selectivity ensures that the method specifically measures the target compound without interference from other components in the matrix. nd.edu

Modern analytical chemistry employs a range of techniques to achieve high sensitivity and selectivity. europa.eubrjac.com.br Hyphenated techniques, which combine separation methods with detection methods, are particularly powerful. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for their high sensitivity and specificity in analyzing drug molecules and metabolites in complex biological matrices. resolvemass.caresearchgate.net LC-MS/MS, a tandem mass spectrometry technique, offers even greater selectivity and sensitivity by providing additional structural information for compound confirmation. chromatographyonline.comnd.edu

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as UV or fluorescence detectors is also commonly used for its separation efficiency and quantitative capabilities. resolvemass.caajgreenchem.com Enzyme-Linked Immunosorbent Assay (ELISA), an immunoassay technique, offers high sensitivity and is particularly useful for quantifying proteins and can be adapted for other molecules if specific antibodies are available. resolvemass.camdpi.comnih.gov

Developing selective methods often involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase) to achieve adequate separation of the analyte from matrix components and potential impurities. ajgreenchem.com For mass spectrometry, selecting specific ions for detection (selected ion monitoring, SIM, or multiple reaction monitoring, MRM) enhances selectivity. chromatographyonline.com

Impurity Profiling and Related Substance Analysis in Synthetic Processes

Impurity profiling and the analysis of related substances are critical aspects of the quality control of pharmaceutical compounds like this compound, particularly during the synthetic process. mt.commedwinpublishers.comajprd.com Impurities can originate from starting materials, reagents, intermediates, by-products formed during the synthesis, or degradation products. mt.commedwinpublishers.com Identifying and quantifying these impurities is essential to ensure the safety and efficacy of the final product. mt.comajprd.com

Analytical techniques used for impurity profiling need to be highly sensitive to detect components present at low levels, often below 1%. mt.com A multi-technique analytical approach is frequently employed, combining techniques such as LC/MS, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and computational chemistry to identify and characterize impurities. nih.gov

LC-MS is a primary tool for impurity profiling due to its ability to separate and identify a wide range of organic impurities. medwinpublishers.comnih.gov NMR spectroscopy provides detailed structural information, which is invaluable for the elucidation of unknown impurity structures. nih.gov GC-MS is useful for the analysis of volatile and semi-volatile impurities, including residual solvents. resolvemass.caresearchgate.net

The process of impurity profiling typically involves detecting potential impurities, isolating them, and then characterizing their structures. ajprd.com Selective analytical methods are developed for the quantitative determination of identified impurities. veeprho.com This analysis helps in understanding impurity formation pathways and optimizing synthesis conditions to minimize their presence. mt.com Regulatory guidelines, such as those from the ICH, provide guidance on the reporting and control of impurities in pharmaceutical substances. medwinpublishers.com

Computational Chemistry and in Silico Drug Design for Difemerine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches involve creating theoretical models of molecules and simulating their behavior over time. These methods can provide insights into molecular structures, properties, and interactions. youtube.com

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) is a computational approach used when the three-dimensional structure of the biological target is unknown but several active compounds (ligands) that bind to the target are available. jubilantbiosys.comgardp.org LBDD methodologies focus on the properties of known ligands to infer the features required for biological activity and to design new molecules with similar characteristics. biosolveit.de While LBDD is a common practice in drug design, specific applications involving Difemerine (B1196196) as a basis for such studies were not detailed in the provided search results.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) utilizes the known three-dimensional structure of a biological target, typically a protein, to design or discover molecules that can bind to it with high affinity and specificity. wikipedia.orgdrugdiscoverynews.comgardp.orgnih.govresearchgate.net Techniques like molecular docking are central to SBDD, predicting the binding orientation and strength of a ligand within a target's binding site. gardp.orgnih.gov Although SBDD is a powerful approach in drug discovery, specific research applying SBDD methodologies to this compound and its potential targets was not found in the provided information.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecular systems, such as the interaction between a ligand and its biological target, over time. youtube.com These simulations can provide insights into the stability of the ligand-target complex and the conformational changes involved in binding. gardp.org While MD simulations are valuable for understanding ligand-target interactions in drug design, specific studies detailing MD simulations involving this compound were not identified in the provided search results.

Virtual Screening and Lead Optimization Strategies

Virtual screening and lead optimization are key stages in the drug discovery pipeline that heavily utilize computational methods. scfbio-iitd.res.inbiobide.comupmbiomedicals.comcoalicionchagas.orgxtalpi.com

Pharmacophore Modeling and Database Searching

Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features of molecules required for biological activity. volkamerlab.orgcolumbiaiop.ac.inunina.itnih.gov Pharmacophore models can be used to search large databases of chemical compounds to identify potential new drug candidates with similar features. columbiaiop.ac.infrontiersin.org While pharmacophore modeling is a common virtual screening technique, specific applications involving the creation or use of pharmacophore models for this compound were not detailed in the provided search results.

De Novo Drug Design Principles

De novo drug design is a computational approach that aims to generate novel molecular structures from scratch, based on the characteristics of a biological target or a set of known ligands, rather than modifying existing compounds. nih.govresearchgate.netfrontiersin.org This method seeks to design molecules with desired properties, such as optimal binding affinity. arxiv.orgfujitsu.com Although de novo design is a sophisticated method in computational drug discovery, specific instances of de novo design applied to discover or design molecules related to this compound were not found in the provided search results.

Emerging Research Avenues and Future Perspectives

Expanding the Scope of Molecular Target Identification

Initial research into Difemerine (B1196196) has laid the groundwork for its primary mechanism, but the full spectrum of its molecular interactions within the cell remains an area of active investigation. The complexity of biological systems suggests that this compound may influence multiple proteins or pathways, some of which may be currently unknown. Modern target identification methods are crucial for moving beyond a single-target perspective to a more holistic understanding of a drug's interactions. nih.gov

Emerging strategies such as chemoproteomic approaches and advanced functional genomics are being applied to uncover the complete target profile of this compound. researchgate.net Chemical biology tools, including photocatalytic platforms, enable the identification of direct small molecule-protein interactions across the entire proteome, offering a significant leap from traditional methods that often have limitations in sensitivity and scope. nih.gov These techniques are instrumental in validating targets and understanding their engagement at a molecular level, which is essential for the successful design of new therapeutic candidates. nih.govdiscoveryontarget.com By leveraging these innovative methods, researchers aim to create a comprehensive map of this compound's interactome.

Beyond identifying direct binding partners, a key goal is to understand how this compound modulates the broader cellular machinery. Cellular functions are not governed by linear pathways but by intricate and interconnected signaling networks. nih.gov A drug's effect is typically propagated through a signal transduction cascade that involves the crosstalk of multiple pathways. plos.org Therefore, research is focused on deciphering how the binding of this compound to its primary and secondary targets initiates a cascade of downstream events.

The investigation into this compound's influence has begun to reveal its impact on previously unassociated signaling cascades, such as the protein-tyrosine kinase-dependent Ras-ERK pathway and the PI3K-Akt pathway. nih.gov The analysis of these complex interactions helps explain the multifaceted cellular responses observed upon treatment. researchgate.net By amalgamating prior knowledge with drug-induced gene expression data, computational frameworks can construct drug-specific signaling pathway networks. plos.org This systems-level view is critical for identifying key nodes and junctions within the cellular network that are modulated by this compound, offering insights into both its therapeutic efficacy and potential for polypharmacology. nih.gov

Innovations in Preclinical Model Development

The translational gap between laboratory findings and clinical success remains a significant challenge in drug development. To address this, the preclinical evaluation of this compound is benefiting from significant innovations in model systems that more accurately replicate human physiology and disease states. These models are vital for exploring how tumors develop and behave and for evaluating how potential drugs interact with them in a complex biological environment. youtube.com

Traditional two-dimensional cell cultures, while useful for initial screening, fail to capture the complex three-dimensional architecture and microenvironment of human tissues. nih.gov To overcome these limitations, advanced in vitro models such as organoids and organ-on-a-chip (OOC) systems are being developed for this compound research. OOCs are microfluidic devices that model the structure and function of human organs, providing more accurate predictions of human responses to therapeutics. cornell.educn-bio.com

These systems allow for the co-culture of various cell types in a perfused environment, recreating the physiological and pathological conditions of specific tissues. nih.govfrontiersin.org For this compound, liver-on-a-chip models are being used to study its metabolism, while multi-organ chips can provide insights into its systemic effects and potential organ-organ interactions. clinicallab.com This technology offers a more human-relevant alternative to traditional models, enhancing the predictive value of preclinical data. cn-bio.com

Table 1: Comparison of In Vitro Models for this compound Research

Feature Traditional 2D Cell Culture Organoid Culture Organ-on-Chip (OOC)
Cellular Architecture Monolayer, lacks 3D structure Self-organized 3D structure Engineered 3D micro-tissue
Microenvironment Static, homogenous Partially representative Dynamic, perfused, mimics physiological cues
Cellular Diversity Often monoculture Multiple cell types, self-organized Co-culture of relevant cell types
Physiological Relevance Low Moderate to High High

| Application for this compound | High-throughput screening | Disease modeling, basic mechanism | Pharmacokinetics, multi-organ toxicity studies |

Synergistic Application of Advanced Analytical and Computational Tools

The vast amounts of data generated during the study of this compound necessitate the use of advanced analytical and computational tools. The integration of computational power with empirical data has become indispensable in modern drug discovery, enabling more efficient analysis and interpretation of complex biological information. nih.gov

Structure-based drug design (SBDD) and cheminformatics are being employed to refine this compound analogs with improved properties. nih.gov Computational applications such as virtual docking and molecular dynamics simulations provide insights into the precise binding interactions between this compound and its molecular targets. These tools not only accelerate the optimization process but also help in predicting potential off-target effects, contributing to a more comprehensive understanding of the compound's biological activity.

To achieve a truly holistic view of this compound's mechanism of action, researchers are turning to integrated multi-omics approaches. Analyzing a single layer of biological information, such as the genome or transcriptome, provides only a partial picture. nih.govswinburne.edu.au By simultaneously analyzing the genome, transcriptome, proteome, and metabolome, it is possible to construct a comprehensive model of the cellular changes induced by this compound. researchgate.net

This systems biology approach allows for the identification of novel biomarkers and the discovery of entire pathways that are modulated by the compound. researchgate.net For example, integrating transcriptomic data (gene expression changes) with proteomic data (protein level changes) and metabolomic data (metabolite fluctuations) can reveal the complete cascade of events from gene to function. mdpi.com This integrated analysis provides unprecedented depth, helping to pinpoint the precise molecular mechanisms that drive both the therapeutic effects and any unforeseen actions of this compound. researchgate.net

Table 2: Hypothetical Insights from a Multi-Omics Study of this compound

Omics Layer Analytical Method Key Questions Addressed for this compound Potential Findings
Genomics Whole Genome Sequencing Are there genetic variants that predict response? Identification of SNPs associated with enhanced efficacy.
Transcriptomics RNA-Sequencing Which genes are up/down-regulated by this compound? Modulation of inflammatory and cell cycle pathways.
Proteomics Mass Spectrometry Which protein levels or post-translational modifications change? Alterations in kinase phosphorylation and protein turnover.

| Metabolomics | NMR/Mass Spectrometry | How does this compound alter cellular metabolism? | Shifts in glucose utilization and lipid metabolism pathways. |


Data-Driven Drug Discovery and Mechanistic Insights

The evolution of computational power and the availability of large biological datasets have paved the way for data-driven approaches in drug discovery, offering new avenues to understand the mechanistic underpinnings of drug action. For compounds like this compound, a synthetic anticholinergic, these methodologies can unlock a deeper comprehension of its interaction with muscarinic acetylcholine (B1216132) receptors and potentially other off-target interactions. By integrating diverse data sources—including genomic, proteomic, and chemical data—computational models can predict drug-target interactions, elucidate structure-activity relationships (SAR), and provide insights into the molecular mechanisms of action. patsnap.com

In the context of this compound, data-driven approaches could involve the use of predictive software, such as admetSAR (absorption, distribution, metabolism, excretion, toxicity Structure-Activity Relationship), to analyze its chemical structure and forecast its pharmacokinetic and pharmacodynamic properties. nih.gov Such analyses often rely on a variety of molecular descriptors to build their predictive models.

While specific, large-scale computational studies on this compound are not extensively documented in publicly available literature, the groundwork for such analyses has been established through studies of G-protein coupled receptors (GPCRs), the family to which muscarinic receptors belong. These studies utilize molecular descriptors to perform SAR analyses. patsnap.com The following table includes some of the molecular descriptors that could be used in a data-driven analysis of this compound and related compounds.

Molecular DescriptorDefinitionPotential Application to this compound
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.Correlating size with receptor pocket fit and bioavailability.
C log P The calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity.Predicting membrane permeability and the ability to cross the blood-brain barrier.
Molar Refraction (CMR) A measure of the total polarizability of a mole of a substance.Understanding electronic and steric interactions with the receptor.
Dipole Moment (DM) A measure of the separation of positive and negative electrical charges within a molecule.Assessing the role of polar interactions in receptor binding.
E(lumo) The energy of the lowest unoccupied molecular orbital, an indicator of a molecule's ability to accept an electron.Predicting reactivity and potential for covalent interactions.
E(homo) The energy of the highest occupied molecular orbital, an indicator of a molecule's ability to donate an electron.Assessing the potential for charge-transfer interactions.
Hydrogen Bonds (H(b)) The number of potential hydrogen bond donors and acceptors.Quantifying the potential for hydrogen bonding with receptor residues.

Mechanistic insights for this compound, as with other anticholinergics, are centered on its antagonism of muscarinic receptors. nih.gov Data-driven approaches can refine this understanding by simulating the binding pose of this compound within the different subtypes of muscarinic receptors (M1-M5). This can help to explain its selectivity profile and provide a basis for designing new molecules with improved subtype selectivity.

Potential as a Template for Novel Chemical Entity Design

The chemical scaffold of an existing drug is often a valuable starting point for the design of new chemical entities (NCEs). This compound, with its diphenylmethane (B89790) core, presents a versatile template for medicinal chemists. The process of using an existing molecule as a template is a cornerstone of drug discovery, allowing for the systematic exploration of chemical space around a known bioactive scaffold. epo.org

Exploration of Structural Modifications for Enhanced Selectivity or Potency

The diphenylmethane framework of this compound offers multiple sites for structural modification to enhance its pharmacological properties. The goal of such modifications is typically to improve potency (the amount of drug needed to produce an effect) and selectivity (the degree to which a drug acts on a given site relative to other sites). Increased selectivity for a specific muscarinic receptor subtype, for example, could lead to a reduction in the side effects commonly associated with anticholinergic agents.

Key areas for structural modification on a diphenylmethane scaffold like that in this compound could include:

Modification of the Ester Group: The benzilate ester portion of this compound is crucial for its activity. Altering the size and electronic properties of the groups on the acid and alcohol portions of the ester could modulate receptor affinity and selectivity.

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on the phenyl rings can alter the electronic and steric properties of the molecule, influencing how it fits into the receptor's binding pocket.

Alteration of the Amino Group: The tertiary amine in this compound is essential for its interaction with the muscarinic receptor. Modifications to the alkyl groups attached to the nitrogen can impact both potency and the drug's pharmacokinetic profile.

The following table outlines hypothetical structural modifications to the this compound template and their potential impact on pharmacological properties.

Modification SiteType of ModificationPotential Impact
Phenyl Rings Introduction of electron-withdrawing groups (e.g., -Cl, -CF3)May enhance binding affinity through new interactions.
Introduction of electron-donating groups (e.g., -CH3, -OCH3)Could alter the electronic distribution and impact receptor interactions.
Ester Linkage Replacement with an amide or ether linkageWould significantly change the chemical properties and likely the binding mode.
Amino Group Variation of N-alkyl substituents (e.g., from methyl to ethyl)Could fine-tune steric fit and receptor subtype selectivity.
Quaternization of the nitrogenWould create a permanently charged molecule, limiting blood-brain barrier penetration and potentially increasing peripheral selectivity.

Contribution to Fundamental Understanding of Receptor Biology

The use of this compound and its rationally designed analogs as chemical probes can contribute significantly to our fundamental understanding of receptor biology, particularly for muscarinic acetylcholine receptors. By systematically altering the structure of this compound and observing the corresponding changes in binding affinity and functional activity at different receptor subtypes, researchers can map the chemical features of the binding pocket. This process, known as structure-activity relationship (SAR) analysis, is a powerful tool in pharmacology. google.com

For instance, creating a series of this compound analogs with varying lipophilicity and hydrogen bonding capacity could help to delineate the specific nature of the interactions that govern ligand binding and receptor activation. Such studies on diphenylmethane derivatives have been instrumental in understanding the biology of other receptors, such as the peroxisome proliferator-activated receptors (PPARs). ebi.ac.uk

Furthermore, the development of analogs with high selectivity for individual muscarinic receptor subtypes can provide invaluable tools for researchers to investigate the distinct physiological roles of each subtype. These selective ligands can be used to probe the function of M1 receptors in cognition, M2 receptors in cardiac function, and M3 receptors in smooth muscle contraction, among others. A deeper understanding of the biology of these receptors, facilitated by novel chemical entities based on the this compound template, can ultimately lead to the development of more targeted and effective therapies for a range of diseases. nih.gov

Q & A

Q. How can researchers optimize data management plans (DMPs) for large-scale this compound studies?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage. Use platforms like REDCap for secure, centralized data collection and version control .
  • Compliance : Align DMPs with institutional ethics guidelines and funding body requirements (e.g., ERC projects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.